
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride is an organic compound that features a benzyl group, a bromine atom, and a carboximidoyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step . The reaction conditions often include the presence of a radical initiator and a solvent such as carbon tetrachloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The subsequent introduction of the carboximidoyl chloride group can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus trichloride.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The carboximidoyl chloride group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-benzyl-3-aminobenzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of N-benzyl-3-bromobenzene-1-carboxamide.
Scientific Research Applications
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Benzyl-3-bromobenzene-1-carboximidoyl chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carboximidoyl chloride group can undergo nucleophilic attack by biological molecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-chlorobenzene-1-carboximidoyl chloride: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-3-fluorobenzene-1-carboximidoyl chloride: Contains a fluorine atom instead of bromine.
N-Benzyl-3-iodobenzene-1-carboximidoyl chloride: Features an iodine atom instead of bromine.
Uniqueness
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of substitution and elimination reactions compared to its chlorine, fluorine, and iodine counterparts .
Properties
CAS No. |
112159-59-8 |
|---|---|
Molecular Formula |
C14H11BrClN |
Molecular Weight |
308.60 g/mol |
IUPAC Name |
N-benzyl-3-bromobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H11BrClN/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
VBTVGTPCLYEMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


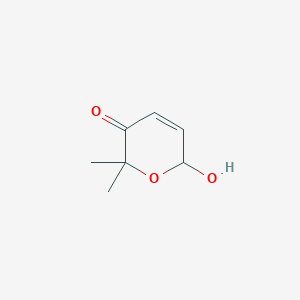
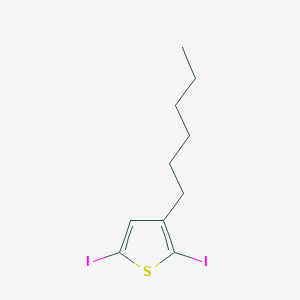

![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)


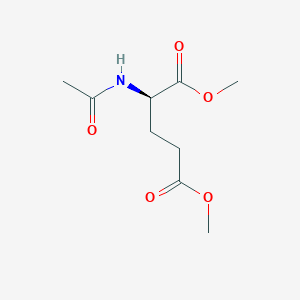
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
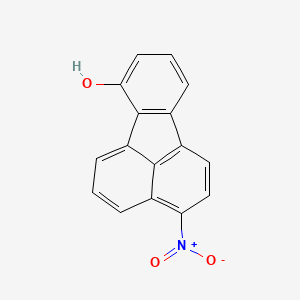
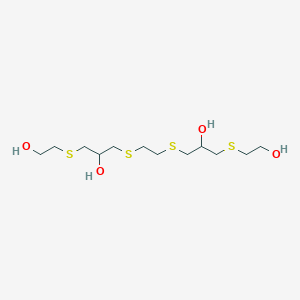

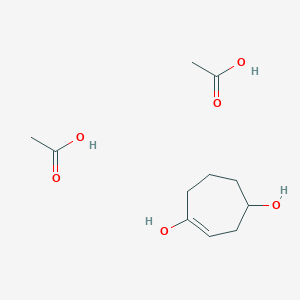

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
